molecular formula C22H18N6O2 B13995402 4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 78503-80-7

4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13995402
CAS No.: 78503-80-7
M. Wt: 398.4 g/mol
InChI Key: PVPHEEWBXNVLGB-UHFFFAOYSA-N
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Description

4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound with a unique structure that includes an aminophenyl group, a diazenyl linkage, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-aminobiphenyl, followed by coupling with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts, specific temperature ranges, and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce halogenated derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The diazenyl linkage and pyrazolone core play crucial roles in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazenyl derivatives and pyrazolone-based molecules, such as:

Uniqueness

4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

78503-80-7

Molecular Formula

C22H18N6O2

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[4-(4-aminophenyl)phenyl]diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one

InChI

InChI=1S/C22H18N6O2/c1-14-20(22(30)28(27-14)21(29)17-10-12-24-13-11-17)26-25-19-8-4-16(5-9-19)15-2-6-18(23)7-3-15/h2-13,20H,23H2,1H3

InChI Key

PVPHEEWBXNVLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)C(=O)C4=CC=NC=C4

Origin of Product

United States

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